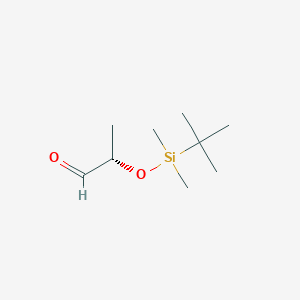

(S)-2-(tert-Butyldimethylsilyloxy)propanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[tert-butyl(dimethyl)silyl]oxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIIHJBTQLZXBV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449609 | |

| Record name | (S)-2-(tert-Butyldimethylsilyloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87727-28-4 | |

| Record name | (S)-2-(tert-Butyldimethylsilyloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-(tert-Butyldimethylsilyloxy)propanal chemical properties

An In-depth Technical Guide to (S)-2-(tert-Butyldimethylsilyloxy)propanal: Properties, Synthesis, and Reactivity

Introduction

This compound is a versatile chiral building block of significant utility in modern organic synthesis. As a derivative of lactate, a readily available chiral pool starting material, it provides a synthetically accessible source of (S)-stereochemistry. The molecule's architecture, featuring a reactive aldehyde functionality adjacent to a stereocenter protected by a sterically demanding tert-butyldimethylsilyl (TBS) group, makes it a valuable intermediate for the diastereoselective construction of complex molecular targets, including natural products and active pharmaceutical ingredients. This guide provides an in-depth analysis of its chemical properties, reliable synthetic protocols, and predictable reactivity patterns, offering field-proven insights for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

The unique combination of a reactive aldehyde and a robust silyl ether protecting group dictates the physical and chemical handling of this reagent. Proper characterization is essential for its use in synthesis.

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O₂Si | [1][][3] |

| Molecular Weight | 188.34 g/mol | [][3][4] |

| Appearance | Liquid | |

| CAS Number | 87727-28-4 | [][4] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | -10 °C | |

| InChI Key | YMIIHJBTQLZXBV-QMMMGPOBSA-N | [] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the aldehyde.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Based on the structure and analogous compounds, the following characteristic signals are expected (in CDCl₃):

-

δ ~9.6 ppm (d, 1H): The aldehydic proton, split into a doublet by the adjacent methine proton.[5]

-

δ ~4.1-4.3 ppm (m, 1H): The methine proton (CH -O) at the chiral center.

-

δ ~1.3 ppm (d, 3H): The methyl group protons adjacent to the chiral center.

-

δ ~0.9 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

-

δ ~0.1 ppm (s, 6H): The six equivalent protons of the two methyl groups on the silicon atom.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. Data for the corresponding (R)-enantiomer, which exhibits identical chemical shifts, shows the following key resonances (in CDCl₃):[6]

-

δ ~204-205 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~75-76 ppm: Methine carbon at the chiral center (C H-O).

-

δ ~25-26 ppm: Methyl carbons of the tert-butyl group.

-

δ ~20-21 ppm: Methyl carbon adjacent to the chiral center.

-

δ ~18 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~-4 to -5 ppm: Methyl carbons on the silicon atom.

-

Synthesis of this compound

A reliable and scalable synthesis is paramount for the utility of any building block. The most common and trusted route begins with commercially available (S)-ethyl lactate and involves a two-step protection-reduction sequence.[7]

Synthetic Workflow

The process involves silyl ether formation followed by a low-temperature partial reduction of the ester.

Caption: Synthetic pathway from (S)-ethyl lactate to the target aldehyde.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reproducible methods.[7]

Step 1: (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate

-

Charge a two-necked, round-bottomed flask equipped with a mechanical stirrer and an inert gas inlet with (S)-ethyl lactate (1.0 mol), dimethylformamide (DMF, ~500 mL), and imidazole (1.5 mol).

-

Cool the solution in an ice bath (0 °C).

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 mol) in three equal portions, 30 minutes apart.

-

Causality Insight: Portion-wise addition helps control the exotherm of the reaction. Imidazole acts as both a base to neutralize the HCl byproduct and a catalyst to form a more reactive silylating agent.

-

-

After the final addition, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup by pouring the reaction mixture into water and extracting with a nonpolar solvent like hexanes or diethyl ether. Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the silylated ester.

Step 2: this compound

-

Dissolve the crude silylated ester from Step 1 (1.0 eq) in anhydrous hexanes and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.

-

Slowly add Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes, 1.05-1.1 eq) via cannula or dropping funnel, maintaining the internal temperature at -78 °C.

-

Causality Insight: The low temperature is critical. At temperatures above -70 °C, DIBAL-H can over-reduce the aldehyde product to the corresponding primary alcohol. The tetrahedral intermediate formed upon the first hydride addition is stable at -78 °C but collapses to the aldehyde upon warming.

-

-

Stir the reaction at -78 °C for 30-60 minutes post-addition.

-

Quench the reaction while still at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Trustworthiness: Quenching with Rochelle's salt is a self-validating system. It chelates the aluminum salts, breaking up the gelatinous precipitate that often forms during workup and facilitating a clean separation of the organic and aqueous layers.

-

-

Allow the mixture to warm to room temperature and stir vigorously until the layers become clear.

-

Separate the layers, extract the aqueous layer with hexanes, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the target aldehyde, which can often be used without further purification.

Reactivity and Stereochemical Control

The synthetic value of this compound is defined by the interplay between its aldehyde reactivity and the stereodirecting influence of the adjacent silyloxy group.

The Felkin-Anh Model: A Paradigm of Non-Chelation Control

In nucleophilic additions to α-chiral aldehydes, the stereochemical outcome is often dictated by the ability of the α-alkoxy group to chelate the incoming metal-bound nucleophile. However, the tert-butyldimethylsilyl (TBS) group is both sterically bulky and a poor Lewis base, making it a weakly coordinating moiety.[8] Consequently, its reactions almost exclusively follow the Felkin-Anh model of non-chelation control.[8][9]

This model predicts that the nucleophile will attack the carbonyl carbon from the least hindered trajectory, which is anti-periplanar to the largest group at the α-carbon (in this case, the OTBS group). This leads preferentially to the formation of the anti-diastereomer.

Caption: Workflow for the Swern Oxidation.

Protocol: Swern Oxidation [10][11]1. Charge a flask with anhydrous dichloromethane (DCM) and cool to -78 °C. 2. Add oxalyl chloride (1.5 eq) followed by the dropwise addition of dimethyl sulfoxide (DMSO, 2.5 eq). Stir for 10 minutes.

- Safety Note: This step generates CO and CO₂ gas and is exothermic; maintain low temperature and perform in a well-ventilated fume hood. [12]3. Add a solution of (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol (1.0 eq) in DCM dropwise. Stir for 30 minutes.

- Add triethylamine (5.0 eq) dropwise, stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

- Quench with water and separate the layers. The organic layer is washed with brine, dried, and concentrated to yield the aldehyde. The foul-smelling dimethyl sulfide (DMS) byproduct can be neutralized by rinsing glassware with bleach. [12]

Safety and Handling

This compound should be handled with appropriate laboratory precautions.

-

Signal Word: Warning * Hazard Statements:

-

H226: Flammable liquid and vapor. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. * P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P280: Wear protective gloves/protective clothing/eye protection/face protection. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended by suppliers, refrigerated storage at -10 °C is ideal.

-

References

-

Crimmins, M. T., & Shams, G. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2588–2598. [Link]

-

ChemBK. This compound - Physico-chemical Properties. [Link]

-

Marshall, J. A., Ellis, K. C., & Chobanian, H. R. (2005). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 82, 151. [Link]

-

Gauthier, D. R., Jr., Zandi, K. S., & Caron, S. (2013). Chelation-Controlled Additions to α-Silyloxy Aldehydes: An Autocatalytic Approach. Organic Letters, 15(24), 6174–6177. [Link]

-

Johnson, J. S., & Rovis, T. (2002). Catalytic Nucleophilic Glyoxylation of Aldehydes. Journal of the American Chemical Society, 124(40), 11804–11805. [Link]

-

Crimmins, M. T. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. [Link]

-

Gauthier, D. R. Jr. (2013). Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. PubMed. [Link]

-

Harris, E. B. J. (2014). Response to "Does anyone knows the thermal stability of TBS protecting group?". ResearchGate. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Reddit. (2016). Role of TBS protecting group in this reaction. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

Michigan State University Chemistry. Swern Oxidation Procedure. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

Doc Brown's Chemistry. Propanal low high resolution 1H proton nmr spectrum. [Link]

-

SpectraBase. (R)-2-(TERT.-BUTYLDIMETHYLSILOXY)-PROPANAL. [Link]

Sources

- 1. chembk.com [chembk.com]

- 3. This compound | 87727-28-4 [chemicalbook.com]

- 4. This compound 95% | CAS: 87727-28-4 | AChemBlock [achemblock.com]

- 5. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectrabase.com [spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]

(S)-2-(tert-Butyldimethylsilyloxy)propanal CAS number 87727-28-4

An In-depth Technical Guide to (S)-2-(tert-Butyldimethylsilyloxy)propanal

Introduction: The Strategic Value of a Masked Chiral Aldehyde

In the landscape of modern asymmetric synthesis, the strategic deployment of chiral building blocks is paramount to achieving high levels of stereocontrol in the construction of complex molecules. This compound (CAS No. 87727-28-4) has emerged as a cornerstone of this approach. It is not merely a simple aldehyde; it is a sophisticated synthetic intermediate where a latent hydroxyl group is protected by a sterically demanding tert-butyldimethylsilyl (TBDMS) ether. This structural arrangement provides a powerful tool for chemists, particularly those in pharmaceutical and natural product synthesis. The bulky silyl ether group exerts profound stereodirecting influence on reactions at the adjacent aldehyde carbonyl, enabling the predictable and diastereoselective formation of new stereocenters. This guide offers a comprehensive exploration of this reagent, from its synthesis and spectral characterization to the mechanistic underpinnings of its utility in creating stereochemically rich architectures.

Part 1: Physicochemical & Spectroscopic Profile

A precise understanding of the compound's physical and spectral properties is fundamental for its handling, reaction monitoring, and characterization of subsequent products.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 87727-28-4 | [1] |

| Molecular Formula | C₉H₂₀O₂Si | |

| Molecular Weight | 188.34 g/mol | |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 67-68 °C @ 14 Torr | - |

| Optical Rotation | [α]D -12.1° (c=1.96, CHCl₃) | [1] |

Table 2: NMR Spectroscopic Data

The following data provides the characteristic spectroscopic signature of the molecule.

| Nucleus | Chemical Shift (δ, ppm) & Multiplicity | Source |

| ¹H NMR (300 MHz, CDCl₃) | 9.59 (d, J=1.3 Hz, 1H, CHO) | [1] |

| 4.07 (dq, J=6.9, 1.3 Hz, 1H, CH-O) | [1] | |

| 1.26 (d, J=6.9 Hz, 3H, CH₃-CH) | [1] | |

| 0.90 (s, 9H, C(CH₃)₃) | [1] | |

| 0.08 (s, 3H, Si-CH₃) | [1] | |

| 0.07 (s, 3H, Si-CH₃) | [1] | |

| ¹³C NMR (125 MHz, CDCl₃) | 204.2 (CHO) | [1] |

| 73.8 (CH-O) | [1] | |

| 25.6 (C(CH₃)₃) | [1] | |

| 18.5 (CH₃-CH) | [1] | |

| 18.1 (Si-C) | [1] | |

| -4.8 (Si-CH₃) | [1] |

Note: The two Si-CH₃ groups are diastereotopic and thus exhibit distinct signals in the ¹H NMR spectrum.

Part 2: Synthesis and Purification Protocol

The most reliable and widely adopted synthesis begins with the inexpensive, enantiopure starting material (S)-ethyl lactate. The process involves a two-step sequence: protection of the secondary alcohol followed by a controlled partial reduction of the ester. The following protocol is adapted from Organic Syntheses, a highly trusted source for robust chemical procedures.[1]

Detailed Experimental Protocol

Step 1: Silylation of (S)-Ethyl Lactate

-

Charge a round-bottomed flask equipped with a magnetic stirrer and an inert gas inlet with (S)-ethyl lactate (1.0 eq), imidazole (1.5 eq), and anhydrous dimethylformamide (DMF).

-

Cool the resulting solution in an ice bath (0 °C).

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) portionwise to the cooled solution. A white precipitate of imidazole hydrochloride will form.

-

Allow the reaction to warm to room temperature and stir for approximately 18 hours, monitoring for completion by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with hexanes (2x).

-

Combine the organic extracts, wash sequentially with water and saturated brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution via rotary evaporation to yield crude (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate, which can be purified by vacuum distillation.

Step 2: DIBAL-H Reduction to the Aldehyde

-

Charge a dry, single-necked, round-bottomed flask with the purified silyl ether (1.0 eq) and anhydrous hexanes under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer a solution of diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 1.03 eq) via cannula into the well-stirred ester solution over 20-25 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until the biphasic mixture becomes clear.

-

Separate the layers and extract the aqueous phase with hexanes (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting aldehyde is often of sufficient purity for subsequent use, though it can be further purified by flash chromatography or careful distillation.

Expertise & Causality: Why This Protocol Works

-

Imidazole: Serves a dual purpose. It acts as a base to deprotonate the hydroxyl group of ethyl lactate, generating the corresponding alkoxide which is a more potent nucleophile for attacking the silicon center of TBDMSCl. Secondly, it acts as a nucleophilic catalyst.

-

Low-Temperature DIBAL-H Reduction: The choice of -78 °C is critical for the success of this transformation. At this temperature, DIBAL-H coordinates to the ester carbonyl and delivers a single hydride to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the acidic or aqueous workup is performed. If the reaction were allowed to warm, a second hydride addition would occur, leading to over-reduction to the corresponding primary alcohol.

-

Rochelle's Salt Workup: The aluminum byproducts from the DIBAL-H reduction often form gelatinous precipitates that make phase separation difficult. Rochelle's salt is a powerful chelating agent for aluminum ions, forming a soluble complex and breaking up the emulsion, which results in a clean and easy separation of the organic and aqueous layers.

Sources

An In-Depth Technical Guide to (S)-2-(tert-Butyldimethylsilyloxy)propanal: A Chiral Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pursuit of stereochemically pure pharmaceuticals is a cornerstone of modern drug development. The precise three-dimensional arrangement of atoms within a drug molecule can profoundly influence its efficacy, safety, and metabolic profile. Consequently, the availability of versatile, enantiomerically pure building blocks is paramount to the efficient synthesis of complex drug candidates. This technical guide provides a comprehensive overview of (S)-2-(tert-Butyldimethylsilyloxy)propanal, a valuable chiral aldehyde in the synthetic chemist's toolbox. We will delve into its chemical properties, provide a detailed and validated synthesis protocol, explore its applications in the broader context of pharmaceutical development, and present its spectroscopic signature for unambiguous identification.

Molecular Profile and Physicochemical Properties

This compound, with the CAS number 87727-28-4, is a chiral aldehyde protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group strategy is crucial as it imparts stability to the otherwise reactive hydroxyl group, allowing for a wide range of subsequent chemical transformations at the aldehyde functionality.

| Property | Value | Source(s) |

| Molecular Formula | C9H20O2Si | [1] |

| Molecular Weight | 188.34 g/mol | [1] |

| Appearance | Liquid | |

| Storage Temperature | -10°C |

The TBDMS group offers a good balance of stability and ease of removal, making it a preferred choice for protecting secondary alcohols. Its steric bulk provides significant protection against a variety of reaction conditions, yet it can be selectively cleaved under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Synthesis of this compound

The synthesis of this compound can be reliably achieved from the readily available and inexpensive chiral precursor, (S)-ethyl lactate. The following two-step procedure is adapted from a robust and well-documented protocol.

Step 1: Protection of (S)-Ethyl Lactate

The initial step involves the protection of the secondary hydroxyl group of (S)-ethyl lactate as a TBDMS ether. This reaction is typically carried out using tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).

Caption: Protection of (S)-Ethyl Lactate.

Detailed Protocol:

-

To a solution of (S)-ethyl lactate (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).

-

Cool the mixture in an ice bath.

-

Add tert-butyldimethylsilyl chloride (1.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion, quench the reaction with water and extract the product with a non-polar solvent such as hexanes.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield the pure silyl ether.

Step 2: Reduction to the Aldehyde

The second step involves the partial reduction of the ester functionality to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce esters to aldehydes at low temperatures.

Caption: Reduction to the Aldehyde.

Detailed Protocol:

-

Dissolve the purified (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate (1.0 eq) in anhydrous hexanes and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.05 eq) to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until the two phases become clear.

-

Separate the organic layer, and extract the aqueous layer with an appropriate solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde. The product can be further purified by flash column chromatography if necessary.

The Role of this compound in Asymmetric Synthesis and Drug Discovery

Chiral aldehydes are highly valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][3][4] The aldehyde functionality is a versatile handle for a variety of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and Grignard additions. The stereocenter at the C2 position of this compound allows for the introduction of new stereocenters with a high degree of diastereoselectivity.

The importance of chirality in drug action is well-established. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[2] Therefore, the ability to synthesize enantiomerically pure drug candidates is a critical aspect of modern medicinal chemistry. Chiral building blocks like this compound provide a direct and efficient route to access these stereochemically defined molecules.[5][6]

Spectroscopic Characterization

Accurate characterization of synthetic intermediates is crucial for ensuring the quality and reproducibility of a synthetic route. The following is a summary of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.6-9.8 ppm as a doublet), the proton at the chiral center (a quartet of doublets), the methyl group adjacent to the chiral center (a doublet), and the signals for the tert-butyl and dimethylsilyl groups.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at the downfield region (around 200-205 ppm), along with signals for the carbon bearing the silyloxy group, and the various methyl carbons of the TBDMS and propyl backbone.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde, typically found in the region of 1720-1740 cm⁻¹. Other significant peaks will include C-H stretching vibrations and the Si-O-C bond vibrations.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak (M⁺) at m/z 188. A prominent fragment is often observed corresponding to the loss of a tert-butyl group ([M-57]⁺).

Handling, Storage, and Safety

This compound should be handled in a well-ventilated fume hood. As with all aldehydes, it is advisable to avoid inhalation of vapors and contact with skin and eyes. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-10°C is suggested by suppliers) to prevent degradation. Silyl ethers can be sensitive to acidic conditions, which can lead to deprotection.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis, particularly in the context of drug discovery and development. Its straightforward synthesis from an inexpensive chiral precursor, combined with the robust nature of the TBDMS protecting group, makes it an attractive intermediate for the construction of complex, stereochemically defined molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, its potential applications, and key characterization data to support its use in research and development laboratories.

References

-

ScienceDaily. (2019). New synthesis strategy for chiral drugs: Versatile chiral chemical species from aldehydes. [Link]

-

Kanazawa University. (2019). New synthesis strategy for chiral drugs – versatile chiral chemical species from aldehydes. [Link]

- Recent Advances in Chiral Aldehyde Catalysis for Asymmetric Functionaliz

-

Chemical Science. (2021). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. [Link]

-

ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]

-

Lead Sciences. This compound. [Link]

- Benchchem. (2025). Spectroscopic data of 1-Tert-butoxy-2-propanol (NMR, IR, Mass Spec).

- Asymmetric Synthesis.

- Asymmetric Synthesis.

- Asymmetric Synthesis of Tertiary Benzylic Alcohols. PMC.

- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

-

PubChem. (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal. [Link]

-

SpectraBase. (R)-2-(TERT.-BUTYLDIMETHYLSILOXY)-PROPANAL - Optional[13C NMR] - Chemical Shifts. [Link]

- Taylor & Francis. (2018). NMR 1H, 13C, and 17O Spectroscopy of The Tert-Butyl Hydroperoxide.

- CUTM Courseware. Asymmetric synthesis.

- Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016). Journal of Chemistry and Technologies.

- Asymmetric synthesis.

-

UCI Sites. Total Synthesis – Rychnovsky Lab. [Link]

-

PubChem. 3-((Tert-butyldimethylsilyl)oxy)propanal. [Link]

-

NIST WebBook. 2-Propanol, 2-methyl-. [Link]

- ResearchGate. (2017).

Sources

- 1. This compound 95% | CAS: 87727-28-4 | AChemBlock [achemblock.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. New synthesis strategy for chiral drugs – versatile chiral chemical species from aldehydes – Kanazawa University [kanazawa-u.ac.jp]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

(S)-2-(tert-Butyldimethylsilyloxy)propanal structure

An In-depth Technical Guide to the Structure, Synthesis, and Application of (S)-2-(tert-Butyldimethylsilyloxy)propanal

Executive Summary

This compound is a valuable chiral aldehyde widely employed in modern organic synthesis. Derived from the chiral pool, specifically (S)-ethyl lactate, it serves as a versatile C3 building block for the introduction of stereogenic centers. The strategic installation of a bulky tert-butyldimethylsilyl (TBS) ether at the α-position serves a dual purpose: it protects the hydroxyl group, preventing its interference in subsequent reactions, and it imparts specific steric properties that can influence the diastereoselectivity of downstream transformations. This guide provides a comprehensive overview of its molecular structure, a detailed, field-proven synthetic protocol, mechanistic insights into its formation, and a discussion of its critical applications, particularly in asymmetric synthesis and enantiopurity determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important synthetic intermediate.

Introduction: The Strategic Value of α-Silyloxy Aldehydes

Chiral aldehydes are cornerstone intermediates in synthetic chemistry, enabling the construction of complex molecular architectures with precise stereochemical control.[1] Among these, α-hydroxy aldehydes are particularly significant motifs found in numerous natural products and pharmaceutical agents. However, their direct use is often complicated by the reactivity of the free hydroxyl group and a propensity for racemization at the α-carbon.[2]

The strategic solution is the use of protecting groups. Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) ether, are among the most utilized protecting groups for alcohols due to their ease of installation, predictable stability across a wide range of reaction conditions, and selective, mild removal protocols.[3] By masking the α-hydroxyl group of a propanal moiety as a TBS ether, this compound emerges as a stable, manageable, and highly effective chiral building block. Its structure combines the electrophilic reactivity of the aldehyde with a stereodefined, protected secondary alcohol, making it an indispensable tool for carbon-carbon bond formation and the synthesis of complex chiral molecules.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of this compound is defined by a propanal backbone with a tert-butyldimethylsilyloxy group at the C2 position, which is a chiral center with the (S) configuration.

-

IUPAC Name : (2S)-2-[[tert-butyl(dimethyl)silyl]oxy]propanal

-

SMILES : CO(C)C(C)(C)C[3]

Physicochemical Data

The compound is typically a colorless to light yellow liquid, and its key physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 188.34 g/mol | [3][5] |

| Boiling Point | 67-68 °C @ 14 Torr | |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | -20°C, under inert atmosphere | [4] |

Spectroscopic Profile

Characterization and purity assessment rely heavily on spectroscopic methods.

¹H NMR Spectroscopy: The expected proton NMR spectrum (in CDCl₃) will show characteristic signals for each distinct proton environment. The aldehyde proton appears as a doublet due to coupling with the C2 proton. The large tert-butyl group gives a sharp singlet integrating to 9 protons, while the two silicon-methyl groups give a singlet integrating to 6 protons.

-

δ ~9.6 ppm (d, 1H) : Aldehyde proton (CHO).

-

δ ~4.1 ppm (dq, 1H) : Methine proton at the chiral center (CH-O).

-

δ ~1.3 ppm (d, 3H) : Methyl protons adjacent to the chiral center (CH₃-CH).

-

δ ~0.9 ppm (s, 9H) : tert-Butyl protons on the silyl group (C(CH₃)₃).

-

δ ~0.1 ppm (s, 6H) : Dimethyl protons on the silyl group (Si(CH₃)₂).

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon skeleton. The aldehyde carbonyl carbon is the most downfield signal. Data for the corresponding (R)-enantiomer, which is virtually identical, has been reported.[6]

-

δ ~204 ppm : Aldehyde carbonyl carbon (C=O).

-

δ ~75 ppm : Methine carbon at the chiral center (C-O).

-

δ ~26 ppm : Methyl carbons of the tert-butyl group.

-

δ ~18 ppm : Quaternary carbon of the tert-butyl group.

-

δ ~16 ppm : Methyl carbon adjacent to the chiral center.

-

δ ~-5 ppm : Methyl carbons on the silicon atom.

Synthesis and Purification

The most reliable and scalable synthesis of this compound starts from commercially available (S)-ethyl lactate. This two-step procedure involves the protection of the secondary alcohol followed by the partial reduction of the ester.[7]

Synthetic Workflow

The overall transformation is outlined below.

Caption: Two-step synthesis of the target aldehyde from (S)-ethyl lactate.

Causality and Mechanistic Insights

Step 1: Silylation. The protection of the hydroxyl group is paramount. (S)-ethyl lactate's secondary alcohol is nucleophilic and its proton is acidic, which would interfere with the subsequent hydride reduction step. Tert-butyldimethylsilyl chloride (TBDMSCl) is chosen as the silylating agent due to the stability of the resulting TBS ether. Imidazole acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The reaction is robust and typically proceeds in high yield.[7]

Step 2: DIBAL-H Reduction. The partial reduction of an ester to an aldehyde requires careful control of reaction conditions.[8][9] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester all the way to a primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is a sterically hindered and electrophilic reducing agent, which makes it ideal for this transformation.[10]

The mechanism proceeds as follows:

-

Lewis Acid Coordination : The electron-deficient aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it for nucleophilic attack.

-

Hydride Transfer : A single hydride ion is delivered to the carbonyl carbon, forming a stable tetrahedral intermediate.

-

Low-Temperature Stability : At -78 °C, this tetrahedral intermediate is stable and does not collapse to eliminate the ethoxide. This is the key to preventing over-reduction.[11]

-

Workup : Upon quenching with a mild acid or a salt solution like Rochelle's salt, the intermediate is hydrolyzed to release the desired aldehyde.[7][10]

Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure in Organic Syntheses.[7]

Part A: (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate

-

To a 2-L two-necked, round-bottomed flask equipped with a mechanical stirrer and an inert gas inlet, add (S)-ethyl lactate (118 g, 1.0 mol), dimethylformamide (DMF, 500 mL), and imidazole (102 g, 1.5 mol).

-

Cool the solution in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl) (150 g, 1.0 mol) in three 50-g portions at 30-minute intervals.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Dilute the reaction mixture with water (300 mL) and hexanes (500 mL). Separate the aqueous phase and extract with an additional 300 mL of hexanes.

-

Combine the organic extracts, wash with saturated brine (3 x 50 mL), dry over MgSO₄, filter, and concentrate by rotary evaporation.

-

Purify the crude product by vacuum distillation (bp 70-78°C, 0.5 mmHg) to afford the silyl ether as a colorless liquid (typical yield >95%).

Part B: this compound

-

Charge a 2-L single-necked, round-bottomed flask with the silyl ether from Part A (69.9 g, 300 mmol) and 600 mL of hexanes.

-

Cool the solution to -78 °C in a dry ice-acetone bath under an inert atmosphere.

-

In a separate flask, cool a solution of DIBAL-H (310 mL of 1.0 M in hexanes, 310 mmol) to -78 °C.

-

Transfer the cold DIBAL-H solution via cannula to the well-stirred ester solution over 20-25 minutes, maintaining the internal temperature at -78 °C.

-

Stir the reaction mixture for an additional 30 minutes at -78 °C.

-

Quench the reaction by the slow, careful addition of methanol (30 mL).

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt, 300 mL). Stir vigorously until the two phases become clear.

-

Separate the layers, extract the aqueous phase with hexanes, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the target aldehyde. The product is often used without further purification.

Handling and Storage Considerations

This compound is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). Due to the presence of an acidic α-proton, it is susceptible to racemization, especially in the presence of acid or base.[1] For long-term storage, it is essential to keep the compound in a freezer at -20 °C or below in a tightly sealed container to maintain its chemical and enantiomeric integrity.[4]

Applications in Asymmetric Synthesis

The utility of this aldehyde lies in its ability to act as a chiral electrophile, enabling the diastereoselective formation of new carbon-carbon or carbon-heteroatom bonds.

Case Study: Chiral Derivatizing Agent for Enantiopurity Analysis

A significant application is its use as a chiral derivatizing agent to determine the enantiomeric excess (ee) of primary amines via NMR spectroscopy.

Workflow:

-

A sample of the enantioenriched primary amine is mixed directly with the (S)-aldehyde in an NMR tube containing a suitable solvent (e.g., CDCl₃).

-

Rapid and quantitative formation of diastereomeric imines occurs in situ.

-

The resulting diastereomers are chemically non-equivalent and will exhibit distinct signals in the ¹H NMR spectrum.

-

By integrating the distinct signals (e.g., the imine C-H protons or other well-resolved peaks), the ratio of the diastereomers can be accurately determined, which directly corresponds to the enantiomeric ratio of the original amine.

This method is advantageous because it is fast, requires no chromatography, and can be performed on small sample quantities. The use of either the (R)- or (S)-enantiomer of the aldehyde allows for robust analysis of a wide range of chiral amines.

Utility as a Precursor to Complex Building Blocks

The aldehyde is a direct precursor to more elaborate chiral synthons. For example, it serves as the starting material for the synthesis of (S)-4-(t-butyldimethylsilyloxy)-2-pentyn-1-ol, a key intermediate for preparing enantioenriched allenyltin and allenylzinc reagents. These reagents are powerful tools for the diastereoselective synthesis of homopropargylic alcohols, which are prevalent structures in natural product chemistry.[7]

Conclusion

This compound is a high-value, versatile intermediate in asymmetric synthesis. Its preparation from the chiral pool is efficient and scalable, and the TBS protecting group confers the necessary stability for handling and subsequent transformations. The compound's predictable reactivity as a chiral electrophile makes it a reliable building block for constructing complex molecules with high stereochemical fidelity. Its application as both a synthetic precursor and an analytical tool for enantiopurity determination underscores its importance to the fields of organic chemistry, drug discovery, and materials science. A thorough understanding of its synthesis, handling, and reaction profiles enables researchers to leverage its full potential in their synthetic endeavors.

References

-

Chemistry Steps. The Mechanism of DIBAL Reduction of Esters to Aldehydes. [Link]

-

OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). [Link]

-

Reddit. Reduction with DIBAL-H : r/OrganicChemistry. (2022-10-19). [Link]

-

Anxin Chemistry Co.,Ltd. dibal h mechanism. (2025-08-14). [Link]

-

Lead Sciences. This compound. [Link]

-

Organic Syntheses. (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. [Link]

-

ChemBK. This compound. [Link]

-

Doc Brown's Chemistry. propanal low high resolution 1H proton nmr spectrum diagram. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0003366). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). [Link]

-

PubChem. 3-((Tert-butyldimethylsilyl)oxy)propanal. [Link]

-

National Institutes of Health. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. [Link]

-

YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024-06-17). [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum diagram of propanal analysis of chemical shifts. [Link]

-

YouTube. Racemization of Chiral Carbonyl Compounds. (2014-06-26). [Link]

-

ResearchGate. Study of the racemization at α-position of the aldehyde. [Link]

-

PubChem. (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal. [Link]

-

SpectraBase. (R)-2-(TERT.-BUTYLDIMETHYLSILOXY)-PROPANAL - Optional[13C NMR]. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. This compound 95% | CAS: 87727-28-4 | AChemBlock [achemblock.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgosolver.com [orgosolver.com]

- 9. benchchem.com [benchchem.com]

- 10. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 11. reddit.com [reddit.com]

The quintessential chiral aldehyde: A technical guide to (S)-2-(tert-Butyldimethylsilyloxy)propanal

Executive Summary: (S)-2-(tert-Butyldimethylsilyloxy)propanal is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique combination of a stereodefined α-alkoxy aldehyde functionality, protected by a sterically demanding tert-butyldimethylsilyl (TBDMS) group, makes it an essential tool for the stereocontrolled construction of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, and synthetic preparation. It further explores its critical role in asymmetric synthesis with a detailed case study and outlines key analytical and safety protocols, offering researchers and drug development professionals a comprehensive resource for its effective application.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is (2S)-2-{[tert-butyl(dimethyl)silyl]oxy}propanal. However, in scientific literature and chemical catalogs, it is frequently referred to by a variety of synonyms. A comprehensive understanding of this nomenclature is crucial for efficient literature searching and chemical sourcing.

-

(2S)-2-(tert-Butyldimethylsiloxy)propanal

-

(2S)-2-(tert-Butyldimethylsiloxy)propionaldehyde

-

(S)-2-(tert-Butyldimethylsiloxy)propanal

-

(S)-2-(tert-Butyldimethylsilyloxy)propionaldehyde

-

(S)-2-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-PRO

-

(S)-2-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-PROPIONALDEHYDE

-

Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-

-

(s)-2-((tert-butyldimethylsilyl)oxy)propanal

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 87727-28-4 |

| Molecular Formula | C₉H₂₀O₂Si |

| Molecular Weight | 188.34 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 67-68 °C at 14 Torr |

| Storage Temperature | -20°C, under inert atmosphere |

Synthetic Methodologies

The most common and efficient synthesis of this compound starts from readily available and inexpensive (S)-ethyl lactate. The synthesis involves a two-step process: protection of the secondary alcohol and subsequent reduction of the ester to the aldehyde.

Synthesis from (S)-Ethyl Lactate

This procedure is widely adopted due to its high yield and stereochemical fidelity.

Step 1: Silyl Protection of (S)-Ethyl Lactate

The hydroxyl group of (S)-ethyl lactate is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The bulky TBDMS group provides robust protection under a variety of reaction conditions.

Step 2: DIBAL-H Reduction

The resulting silyl ether ester is then carefully reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C). Maintaining a low temperature is critical to prevent over-reduction to the primary alcohol.

Experimental Protocol: Synthesis of this compound

Materials:

-

(S)-Ethyl lactate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Hexanes, anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Protection: To a solution of (S)-ethyl lactate (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C, add TBDMSCl (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate.

-

Purification (optional): The crude ester can be purified by vacuum distillation.

-

Reduction: Dissolve the purified ester in anhydrous hexanes and cool to -78 °C under an inert atmosphere. Slowly add DIBAL-H solution (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Quenching and Work-up: After complete addition, stir the reaction for an additional 30 minutes at -78 °C. Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extraction: Separate the layers and extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield this compound.

Causality behind Experimental Choices:

-

Imidazole: Acts as a base to deprotonate the alcohol and as a nucleophilic catalyst.

-

Low-Temperature Reduction: Essential to prevent the over-reduction of the ester to the alcohol. DIBAL-H is a powerful reducing agent, and at higher temperatures, it will readily reduce the initially formed aldehyde.

-

Careful Concentration: The product is volatile, so concentration should be performed at low temperature and pressure to avoid significant loss.

Caption: Synthetic workflow for the preparation of this compound.

Applications in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis, serving as a versatile three-carbon chiral synthon. The aldehyde functionality allows for a wide range of carbon-carbon bond-forming reactions, while the adjacent stereocenter, shielded by the bulky TBDMS group, directs the stereochemical outcome of these transformations.

Case Study: Synthesis of (-)-Deoxoprosophylline[5]

A notable application of this chiral aldehyde is in the total synthesis of the piperidine alkaloid (-)-deoxoprosophylline. This natural product exhibits interesting biological activities and presents a significant synthetic challenge due to the presence of multiple stereocenters.

In a key step of the synthesis, this compound (or a derivative thereof) is reacted with a suitable nucleophile. The inherent chirality of the aldehyde, coupled with the steric hindrance of the TBDMS protecting group, allows for a highly diastereoselective addition to the carbonyl group. This step effectively sets one of the key stereocenters of the natural product. The resulting product is then elaborated through a series of transformations, including an intramolecular reductive amination, to construct the piperidine ring and complete the synthesis.[5]

The use of this compound in this context highlights its utility in controlling stereochemistry in complex molecule synthesis, a critical aspect of drug development and natural product chemistry.

Caption: Role of the chiral aldehyde in the synthesis of (-)-Deoxoprosophylline.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a doublet for the aldehydic proton around 9.6-9.7 ppm. The methine proton adjacent to the silyloxy group appears as a quartet of doublets around 4.0-4.1 ppm. The methyl group on the propanal backbone shows a doublet around 1.2-1.3 ppm. The tert-butyl group gives a singlet at approximately 0.9 ppm, and the two methyl groups on the silicon atom appear as a singlet around 0.1 ppm.[6][7][8]

-

¹³C NMR: The carbon NMR spectrum displays a resonance for the aldehydic carbon in the downfield region, typically around 204-205 ppm. The carbon bearing the silyloxy group resonates at approximately 75-76 ppm. The methyl carbon of the propanal fragment is observed around 20-21 ppm. The quaternary carbon of the tert-butyl group appears at about 25-26 ppm, and the methyl carbons attached to the silicon are seen at around -5 to -4 ppm.[1][9][10][11]

Mass Spectrometry (MS)

The mass spectrum of this compound typically does not show a prominent molecular ion peak (M⁺) due to facile fragmentation. A characteristic and often base peak is observed at m/z [M-57]⁺, corresponding to the loss of a tert-butyl group. Other significant fragments may arise from the cleavage of the silicon-oxygen bond and further fragmentation of the propanal moiety.[12]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere to prevent degradation.

References

- Jourdant, A., & Zhu, J. (2004). A SHORT SYNTHESIS OF (-)-DEOXOPROSOPHYLLINE. HETEROCYCLES, 64, 251-255.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0003366). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propanal low high resolution 1H proton nmr spectrum diagram. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-2-(TERT.-BUTYLDIMETHYLSILOXY)-PROPANAL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-((Tert-butyldimethylsilyl)oxy)propanal. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). Total Synthesis of Natural Products. Retrieved from [Link]

- Bringmann, G., Mortimer, A. J., Keller, P. A., Gresser, M. J., Garner, J., & Breuning, M. (2009). Total synthesis of chiral biaryl natural products by asymmetric biaryl coupling. Chemical Society Reviews, 38(11), 3158-3172.

-

Royal Society of Chemistry. (2009). Total synthesis of chiral biaryl natural products by asymmetric biaryl coupling. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Total synthesis, stereochemical assignment, and biological evaluation of opantimycin A and analogues thereof. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propanol, 2-methyl-. Retrieved from [Link]

Sources

- 1. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0003366) [hmdb.ca]

- 7. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366) [hmdb.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2-Propanol, 2-methyl- [webbook.nist.gov]

A Senior Application Scientist's Guide to the Synthesis of (2S)-2-(tert-Butyldimethylsiloxy)propanal from (S)-Ethyl Lactate

This document provides an in-depth technical guide for the reliable, stereoretentive synthesis of (2S)-2-(tert-Butyldimethylsiloxy)propanal, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The protocol is designed for researchers, chemists, and process development professionals, emphasizing mechanistic understanding, practical execution, and troubleshooting.

Strategic Overview: A Two-Step Approach

The conversion of the readily available and inexpensive chiral precursor, (S)-ethyl lactate, into the target aldehyde requires a two-step sequence. This strategy is predicated on the differential reactivity of the functional groups present.

-

Protection of the Secondary Hydroxyl Group: The secondary alcohol of (S)-ethyl lactate is first protected as a tert-butyldimethylsilyl (TBS) ether. This is a critical step as the acidic proton of the hydroxyl group would otherwise react with the hydride reagent in the subsequent step, consuming the reagent and generating hydrogen gas. The TBS group is chosen for its steric bulk, which imparts significant stability across a range of reaction conditions, yet allows for clean removal when desired.[1][2]

-

Partial Reduction of the Ester: The resulting TBS-protected ester is then reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H). This reagent is highly selective for the partial reduction of esters to aldehydes at low temperatures, a transformation that is challenging with more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which typically lead to the corresponding primary alcohol.[3][4][5]

Caption: Overall synthetic pathway from (S)-ethyl lactate.

Mechanistic Rationale and Causality

A thorough understanding of the underlying mechanisms is paramount for successful execution and troubleshooting.

The Silyl Ether Protection Step

The protection of the alcohol as a silyl ether proceeds via nucleophilic substitution at the silicon center.

-

Role of Imidazole: While TBS-Cl can react with alcohols directly, the reaction is often slow.[6] Imidazole serves a dual purpose: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it also acts as a nucleophilic catalyst. Imidazole first attacks the TBS-Cl to form a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the alcohol, with the subsequent elimination of imidazole, which is regenerated in the catalytic cycle.[2][7] This catalytic pathway significantly accelerates the reaction.

The DIBAL-H Reduction Step

The selective reduction of the ester to an aldehyde hinges on precise temperature control and the unique properties of DIBAL-H.

-

Lewis Acidity and Hydride Transfer: DIBAL-H is an electrophilic reducing agent.[3] The aluminum center is Lewis acidic and coordinates to the carbonyl oxygen of the ester. This coordination polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack. A hydride ion is then transferred from the aluminum to the carbonyl carbon.[4][8]

-

The "Frozen" Tetrahedral Intermediate: This hydride transfer results in a stable tetrahedral aluminum-alkoxide complex. At very low temperatures (critically, -78 °C, the sublimation point of dry ice), this intermediate is stable and does not collapse to eliminate the ethoxide.[4][8] If the temperature is allowed to rise, this intermediate can break down to form the aldehyde, which would then be rapidly reduced by any excess DIBAL-H to the primary alcohol.[9]

-

The Quench: The reaction is terminated by adding a quenching agent (e.g., methanol, followed by an aqueous solution) while still at low temperature. This protonates the intermediates and hydrolyzes the aluminum complexes, releasing the final aldehyde product upon work-up.[8]

Validated Experimental Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses, a source of independently verified experimental methods.[10] All glassware should be oven-dried or flame-dried prior to use, and reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Reagent and Stoichiometry Table

| Compound | Role | MW ( g/mol ) | Equiv. | Mmol (Scale) | Amount |

| Step 1: Protection | |||||

| (S)-Ethyl lactate | Starting Material | 118.13 | 1.0 | 300 | 35.4 g (33.7 mL) |

| Imidazole | Base/Catalyst | 68.08 | 1.5 | 450 | 30.6 g |

| TBS-Cl | Protecting Agent | 150.72 | 1.1 | 330 | 49.7 g |

| DMF | Solvent | 73.09 | - | - | 150 mL |

| Step 2: Reduction | |||||

| TBS-Protected Ester | Substrate | 232.41 | 1.0 | 100 | 23.2 g |

| DIBAL-H (1.0 M in hexanes) | Reducing Agent | 142.22 | 1.05 | 105 | 105 mL |

| Hexanes | Solvent | - | - | - | 200 mL |

| Methanol | Quenching Agent | 32.04 | - | - | ~20 mL |

| Rochelle's Salt (sat. aq.) | Work-up Reagent | 282.22 | - | - | 200 mL |

Step-by-Step Procedure: Part A - Protection

Synthesis of (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate

-

Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar and nitrogen inlet, add (S)-ethyl lactate (35.4 g, 300 mmol), imidazole (30.6 g, 450 mmol), and anhydrous N,N-dimethylformamide (DMF, 150 mL).

-

Reagent Addition: Stir the solution at room temperature until all solids have dissolved. Add tert-butyldimethylsilyl chloride (TBS-Cl, 49.7 g, 330 mmol) portion-wise over 15 minutes. The addition is mildly exothermic, and a white precipitate of imidazole hydrochloride will form.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a 1 L separatory funnel containing 500 mL of a 1:1 mixture of hexanes and water. Shake vigorously.

-

Extraction: Separate the layers. Extract the aqueous layer with hexanes (2 x 100 mL). Combine all organic layers.

-

Washing: Wash the combined organic layers with water (3 x 150 mL) to remove residual DMF and imidazole salts, followed by a wash with saturated aqueous sodium chloride (brine, 1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a colorless oil. For most purposes, this material is of sufficient purity to be carried forward. If higher purity is required, it can be purified by vacuum distillation.

Step-by-Step Procedure: Part B - Reduction

Synthesis of (2S)-2-(tert-Butyldimethylsiloxy)propanal

-

Reaction Setup: To a 1 L, three-necked round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a rubber septum, add the TBS-protected ester (23.2 g, 100 mmol) and 200 mL of anhydrous hexanes (or toluene).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature does not rise above -70 °C during the addition.[5][8]

-

DIBAL-H Addition: Add the DIBAL-H solution (1.0 M in hexanes, 105 mL, 105 mmol) dropwise via syringe or cannula over approximately 30-45 minutes, maintaining the internal temperature at or below -70 °C. DIBAL-H is pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours. Monitor the reaction by TLC (staining with an agent like p-anisaldehyde is necessary to visualize the aldehyde) to confirm the consumption of the starting ester.

-

Quenching (Critical Step): While maintaining the temperature at -78 °C, slowly add methanol (~20 mL) dropwise to quench any excess DIBAL-H. Vigorous gas evolution (hydrogen) will be observed initially. Add methanol until the bubbling ceases.

-

Work-up with Rochelle's Salt: Remove the cooling bath and allow the mixture to warm to room temperature. Add 200 mL of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir the resulting biphasic mixture vigorously for 2-4 hours, or until the layers become clear and a fine white precipitate forms. The tartrate solution chelates the aluminum salts, breaking up the gelatinous emulsion that can otherwise make separation difficult.[3][5][11]

-

Isolation: Pour the mixture into a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 100 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure (keeping the water bath temperature below 30 °C, as the product aldehyde is volatile). The resulting crude oil is often used directly in subsequent steps without further purification.

Caption: Detailed experimental workflow for the two-step synthesis.

Troubleshooting and Field Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Protection (Step 1) | Insufficient TBS-Cl or imidazole; wet solvent (DMF) or starting material. | Use a slight excess of TBS-Cl (1.1-1.2 eq.). Ensure all reagents and solvents are anhydrous. Extend reaction time. |

| Over-reduction to Alcohol (Step 2) | Temperature rose above -70 °C during DIBAL-H addition; excess DIBAL-H used; reaction stirred too long after addition. | Ensure efficient cooling and slow, dropwise addition of DIBAL-H. Use precisely 1.0-1.05 equivalents of DIBAL-H. Monitor reaction closely by TLC and quench as soon as the starting ester is consumed.[4][8] |

| Incomplete Reduction (Step 2) | DIBAL-H solution has a lower-than-stated molarity (common with older bottles); insufficient equivalents added. | Titrate the DIBAL-H solution before use to determine its exact concentration. Add reagent until TLC shows full conversion. |

| Gelatinous Emulsion During Work-up (Step 2) | Formation of insoluble aluminum hydroxides. | The Rochelle's salt work-up is specifically designed to prevent this. Ensure vigorous and prolonged stirring after its addition until the layers clarify.[3][5][12] Alternatively, a Fieser workup (slow addition of water, then 15% NaOH, then more water) can be used. |

| Low Yield of Aldehyde | Product is volatile and can be lost during solvent removal; product may be unstable to silica gel chromatography. | Concentrate the final product with care, using a cool water bath (<30 °C). The crude aldehyde is often pure enough for subsequent steps. If chromatography is necessary, use a deactivated silica gel (e.g., with triethylamine in the eluent) and perform it quickly. |

References

-

Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

-

Chemistry Steps. DIBAL Reducing Agent. Chemistry Steps. [Link]

-

OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). OrgoSolver. [Link]

-

ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?. ResearchGate. [Link]

-

Organic-Synthesis.com. DIBAL-H Reduction. Organic Synthesis. [Link]

-

Not Voodoo. TBS Protection - Common Conditions. Not Voodoo. [Link]

-

Fiveable. Tert-butyldimethylsilyl chloride Definition. Fiveable. [Link]

-

Anxin Chemistry Co.,Ltd. (2025, August 14). dibal h mechanism. Anxin Chemistry. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Reddit. (2022, October 19). Reduction with DIBAL-H. r/OrganicChemistry. [Link]

-

Organic Syntheses. (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses. [Link]

-

Reddit. (2021, July 20). dibal reduction possible side reactions. r/chemistry. [Link]

-

ChemBK. (S)-2-(tert-butyldimethylsilyloxy)propanal. ChemBK. [Link]

-

PubChem. (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal. National Center for Biotechnology Information. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. reddit.com [reddit.com]

- 10. orgsyn.org [orgsyn.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

Chiral Aldehydes: A Comprehensive Technical Guide to Asymmetric Synthesis

Introduction: The Strategic Importance of Chiral Aldehydes

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science.[1][2][3] Chirality, the property of non-superimposable mirror images, is a fundamental characteristic of many biologically active molecules, where often only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful.[1][4] Within the synthetic chemist's toolkit, chiral aldehydes have emerged as exceptionally versatile and powerful building blocks for the construction of complex molecular architectures with precise stereochemical control.

This guide provides an in-depth exploration of the synthesis and application of chiral aldehydes in asymmetric synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic principles and field-proven insights that govern their successful application. We will delve into the stereochemical models that predict reaction outcomes, explore a range of powerful transformations, and examine case studies that highlight the strategic deployment of chiral aldehydes in the synthesis of complex targets.

Part 1: Foundational Principles and Stereochemical Control

The utility of chiral aldehydes in asymmetric synthesis stems from their ability to direct the formation of new stereocenters with high levels of selectivity. This control is governed by a combination of steric and electronic factors, which can be rationalized and predicted by several key stereochemical models.

The Felkin-Anh Model: Predicting Nucleophilic Addition

A cornerstone for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes is the Felkin-Anh model.[5][6] This model provides a framework for understanding how the existing stereocenter adjacent to the carbonyl group influences the trajectory of the incoming nucleophile.

The key tenets of the Felkin-Anh model are:

-

The largest group (L) on the α-carbon orients itself perpendicular to the plane of the carbonyl group. This minimizes steric interactions with the incoming nucleophile.[5]

-

The medium (M) and small (S) groups are positioned to minimize steric strain.

-

The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the large group.[6]

When the α-substituent is an electronegative atom, the polar Felkin-Anh model is applied, which considers the stabilizing hyperconjugative interaction between the forming bond and the C-X antibonding σ* orbital.[6][7]

Caption: Felkin-Anh model illustrating nucleophilic attack on a chiral aldehyde.

Part 2: Synthesis of Chiral Aldehydes

The accessibility of enantiomerically pure aldehydes is crucial for their widespread application. Several reliable methods have been developed for their synthesis.

Common Synthetic Routes:

| Method | Starting Material | Reagents | Key Features |

| Oxidation of Chiral Alcohols | Chiral Primary Alcohols | PCC, DMP, Swern Oxidation | Mild conditions, preserves stereochemical integrity. |

| Ozonolysis of Alkenes | Chiral Alkenes | O₃, then reductive workup (e.g., DMS, Zn/H₂O) | Cleaves C=C bond to form two carbonyl groups. |

| Hydroformylation | Alkenes | CO, H₂, Rhodium or Cobalt catalyst | Industrially important for large-scale synthesis.[] |

| Reduction of Chiral Esters | Chiral Esters | DIBAL-H | Reduces esters to aldehydes at low temperatures.[] |

Experimental Protocol: Swern Oxidation of a Chiral Alcohol

This protocol describes a common laboratory-scale procedure for the synthesis of a chiral aldehyde from a chiral primary alcohol.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Chiral primary alcohol

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of the chiral primary alcohol in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes.

-

Triethylamine is added, and the mixture is stirred for an additional 30 minutes at -78 °C.

-

The reaction is allowed to warm to room temperature, and then quenched with water.

-